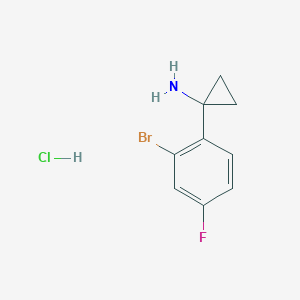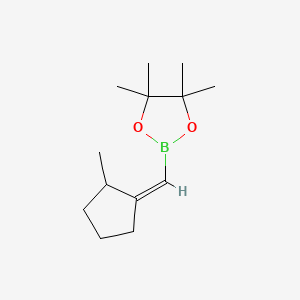
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of a rhodium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds, which are useful intermediates in organic synthesis.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or rhodium catalysts, aryl halides, and various solvents such as tetrahydrofuran (THF) or toluene. Reaction conditions typically involve inert atmospheres and temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are often organoboron compounds, which can be further transformed into various functionalized organic molecules. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane has several scientific research applications:
作用机制
The mechanism by which 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with boronic esters to form biaryl compounds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and aryl halide, enabling the transfer of the boron group to the aryl halide .
相似化合物的比较
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure and is used in similar applications, such as borylation and coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another closely related compound used in hydroboration and borylation reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers and in Suzuki reactions.
Uniqueness
What sets 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane apart is its specific structure, which allows for unique reactivity and selectivity in certain chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules.
属性
分子式 |
C13H23BO2 |
|---|---|
分子量 |
222.13 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(10)9-14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3/b11-9- |
InChI 键 |
IWVYKDXKLDPBST-LUAWRHEFSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC2C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


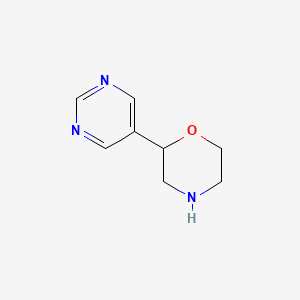



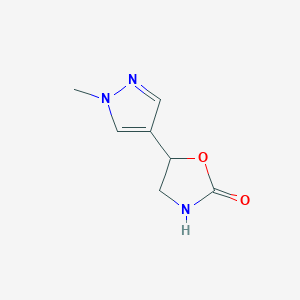
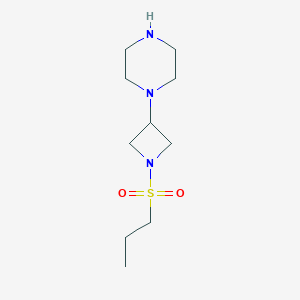
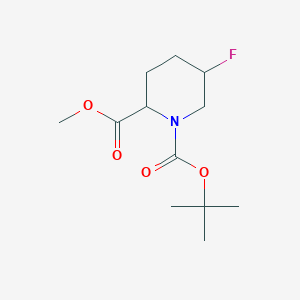
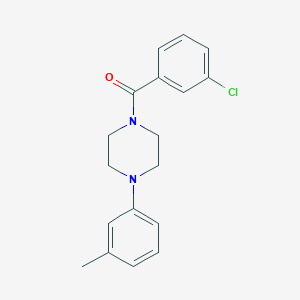

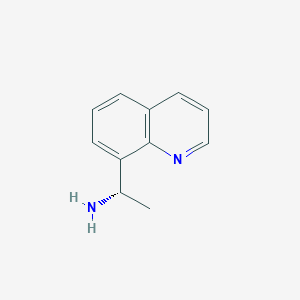
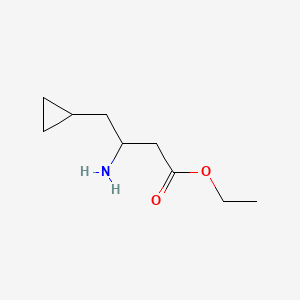

amine](/img/structure/B13527326.png)
